7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
The compound 7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold widely explored in medicinal chemistry for kinase inhibition and antitumor applications . Its structure features:
- Position 5: A phenyl group.
- Position 7: A 3-chloro-4-methylphenyl substituent.
- Position 4: An N-(2-methoxyethyl)amine group.
The chloro and methyl groups at position 7 enhance hydrophobic interactions with target proteins, while the 2-methoxyethyl group at position 4 improves solubility compared to bulkier aryl amines .
Properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-15-8-9-17(12-19(15)23)27-13-18(16-6-4-3-5-7-16)20-21(24-10-11-28-2)25-14-26-22(20)27/h3-9,12-14H,10-11H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZRQEGSCZCOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCOC)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 3-chloro-4-methylphenyl group: This step often involves a substitution reaction where a suitable leaving group is replaced by the 3-chloro-4-methylphenyl moiety.
Attachment of the N-(2-methoxyethyl) group: This can be done through nucleophilic substitution or other suitable reactions to introduce the N-(2-methoxyethyl) group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halides or other nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substitutions at Position 7
Key Insights :
Substitutions at Position 4 (N-Amine)
Key Insights :
Substitutions at Position 5
Key Insights :
- The phenyl group at position 5 is conserved in many analogs, suggesting its critical role in scaffold orientation .
- Fluorine () and pyridyl () substituents introduce polarity, which may improve solubility but reduce membrane permeability .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
The compound 7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 477229-29-1) is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H21ClN4O
- Molar Mass : 392.88 g/mol
- Density : 1.26 g/cm³ (predicted)
- Boiling Point : 535.6 °C (predicted)
- pKa : 5.39 (predicted)
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. Notably, it has been shown to interact with various receptor tyrosine kinases (RTKs), which are often overexpressed in cancerous tissues.
- Targeting EPH Receptors : The compound has demonstrated activity against the ephrin receptor (EPH) family of proteins, which are implicated in several cancers. Inhibition of these receptors can lead to reduced tumor growth and metastasis .
- Kinase Inhibition : Studies indicate that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent inhibitory effects on kinases such as FLT3 and CDKs (cyclin-dependent kinases), which are crucial for cell cycle regulation . This suggests a potential application in treating hematological malignancies like acute myeloid leukemia (AML).
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
-
Case Study on AML Treatment :
A recent clinical trial evaluated the efficacy of a related pyrrolo[2,3-d]pyrimidine compound in patients with AML. The results indicated a marked improvement in overall survival rates among participants receiving the treatment compared to those on standard therapies. -
In Vivo Studies :
Animal models treated with this compound showed significant tumor regression when administered at doses targeting the aforementioned kinases. Histological analyses revealed decreased proliferation markers and increased apoptosis in tumor tissues.
Q & A
Q. What are the common synthetic routes for preparing 7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
The synthesis typically involves multi-step reactions starting with precursor pyrimidine derivatives. A generalized approach includes:
Cyclization : Formation of the pyrrolo[2,3-d]pyrimidine core via coupling reactions (e.g., using ethyl cyanoacetate and halogenated intermediates) .
Chlorination : Introduction of the chloro-substituent at position 4 using reagents like POCl₃ or PCl₅ under reflux conditions .
Substitution : Reaction of the 4-chloro intermediate with 2-methoxyethylamine to install the N-(2-methoxyethyl) group. Reaction conditions (e.g., solvent, temperature, and catalysts) are critical for yield optimization .
Functionalization : Introduction of the 3-chloro-4-methylphenyl and phenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Q. How is the compound structurally characterized using spectroscopic methods?
- ¹H/¹³C NMR : Key diagnostic signals include:
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula .
- X-ray crystallography (if available): Resolves substituent orientation and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can conflicting data on reaction yields for analogous compounds guide optimization of this synthesis?
Discrepancies in yields (e.g., 64% in vs. 77% in for similar substitutions) arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates but may require higher temperatures.
- Catalysts : Use of triethylamine or microwave-assisted heating enhances reaction efficiency .
- Purification methods : Silica gel chromatography vs. recrystallization impacts recovery rates .
Recommendation : Perform a Design of Experiments (DoE) to screen solvent-catalyst combinations and optimize time-temperature profiles .
Q. What strategies are used to evaluate kinase inhibition or antitumor activity of this compound?
- Kinase assays : Measure IC₅₀ values against target kinases (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ assays .
- Cellular assays : Assess antiproliferative activity in cancer cell lines (e.g., MTT assay) and compare with reference inhibitors (e.g., imatinib) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxyethyl chain length) to correlate structural changes with potency .
Q. How can computational methods resolve contradictions in proposed binding modes?
Conflicting docking results (e.g., hydrophobic vs. hydrogen-bond interactions in ) are addressed by:
Q. What methodologies identify metabolic instability in this compound, and how is it addressed?
- In vitro assays : Incubate with liver microsomes and quantify metabolite formation via LC-MS .
- Stability hotspots : Methoxyethyl chains may undergo oxidative cleavage; replacing with cyclopropyl or fluorinated groups improves metabolic stability .
- Prodrug strategies : Mask amine groups with acetyl or phosphate moieties to enhance bioavailability .
Methodological Notes
- Synthetic reproducibility : Always confirm intermediates via TLC and NMR before proceeding to subsequent steps .
- Activity validation : Use orthogonal assays (e.g., SPR and cellular IC₅₀) to minimize false positives .
- Data reporting : Include detailed reaction conditions (e.g., molar ratios, heating duration) to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
